CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans-
CAS No.: 56183-24-5
Cat. No.: VC3882295
Molecular Formula: C18H14O2
Molecular Weight: 262.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56183-24-5 |
|---|---|
| Molecular Formula | C18H14O2 |
| Molecular Weight | 262.3 g/mol |
| IUPAC Name | (5R,6R)-5,6-dihydrochrysene-5,6-diol |
| Standard InChI | InChI=1S/C18H14O2/c19-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)18(17)20/h1-10,17-20H/t17-,18-/m1/s1 |
| Standard InChI Key | LMNSFGGRBHRGSN-QZTJIDSGSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=CC3=C2[C@H]([C@@H](C4=CC=CC=C34)O)O |
| SMILES | C1=CC=C2C(=C1)C=CC3=C2C(C(C4=CC=CC=C34)O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C(C(C4=CC=CC=C34)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
trans-5,6-Dihydro-5,6-dihydroxychrysene belongs to the dihydrodiol class of PAH derivatives, characterized by two hydroxyl groups at the 5,6-positions of a partially saturated chrysene backbone. The trans-stereochemistry arises from the antiperiplanar orientation of the hydroxyl groups, as confirmed by its IUPAC name (5R,6R)-5,6-dihydrochrysene-5,6-diol . The planar aromatic system of chrysene is disrupted at the 5,6-bond, introducing a non-planar dihydroxy moiety that alters electronic distribution and reactivity .
Table 1: Key Physicochemical Properties
Stereochemical Considerations
The trans-configuration is critical for biological interactions. X-ray crystallography and NMR studies of related dihydrodiols reveal that the anti arrangement of hydroxyl groups reduces steric hindrance, facilitating enzymatic processing by epoxide hydrolases . This stereochemistry also influences the compound’s ability to intercalate into DNA, a key step in mutagenesis .
Synthetic Methodologies
Reduction of Chrysenequinone
The most reported synthesis involves the reduction of chrysenequinone using methylmagnesium iodide (MeMgI) in anhydrous tetrahydrofuran (THF). This Grignard reaction proceeds via a two-electron transfer mechanism, yielding the dihydrodiol with >80% stereoselectivity for the trans-isomer . Alternative reductants like sodium borohydride (NaBH₄) produce lower yields due to competing side reactions.
Oxidative Routes from Chrysene
Microsomal cytochrome P450 enzymes (e.g., CYP1A1) oxidize chrysene to the 5,6-epoxide intermediate, which is subsequently hydrolyzed by epoxide hydrolase to form the trans-dihydrodiol . This pathway mirrors in vivo metabolic activation processes observed in rat and trout liver microsomes, where trans-5,6-dihydrodiol constitutes 60–75% of chrysene metabolites .
Metabolic Pathways and Toxicological Significance
Enzymatic Activation
In mammalian systems, trans-5,6-dihydroxy-5,6-dihydrochrysene undergoes further oxidation by dihydrodiol dehydrogenase to form catechol derivatives, which generate reactive oxygen species (ROS) via redox cycling . Comparative studies in rainbow trout (Oncorhynchus mykiss) and rats (Rattus norvegicus) reveal species-specific differences:
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Trout microsomes: Preferentially oxidize the bay-region (5,6-bond) of chrysene, producing trans-dihydrodiol as the major metabolite .
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Rat microsomes: Exhibit higher affinity for non-bay-region bonds but still yield trans-5,6-dihydrodiol as a significant product .
DNA Adduct Formation
The trans-dihydrodiol serves as a proximal carcinogen. Subsequent epoxidation at the 1,2-position forms diol-epoxides that covalently bind to DNA bases, primarily guanine, forming stable adducts. These adducts disrupt replication fidelity, leading to G→T transversions implicated in lung and skin cancers .
Environmental Fate and Degradation
Abiotic Degradation
trans-5,6-Dihydroxy-5,6-dihydrochrysene undergoes photolysis under UV light (λ = 300–400 nm), with a half-life of 12–24 hours in aqueous solutions. The reaction proceeds via singlet oxygen-mediated cleavage of the aromatic rings, yielding quinones and carboxylic acids .
Biodegradation
Soil microbiota, including Pseudomonas putida and Mycobacterium vanbaalenii, metabolize the compound through dioxygenase-mediated ring hydroxylation. The pathway culminates in β-ketoadipate formation, which enters the tricarboxylic acid cycle .
Applications in Organic Synthesis
Diels-Alder Reactions
The dihydrodiol moiety acts as a diene in Diels-Alder cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride). Reactions proceed at 80–100°C, yielding hexacyclic adducts with >90% regioselectivity .
Dehydration to Quinodimethanes
Acid-catalyzed dehydration (H₂SO₄, 120°C) eliminates water, generating chrysenequinodimethane—a highly reactive intermediate used in polymer crosslinking and conductive material synthesis.
Future Research Directions
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Enzymatic Resolution: Developing chiral catalysts to improve stereoselective synthesis.
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Nanomaterial Integration: Exploring dihydrodiols as precursors for graphene-like nanostructures.
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Bioremediation: Engineering microbial consortia for enhanced PAH degradation in contaminated soils.
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